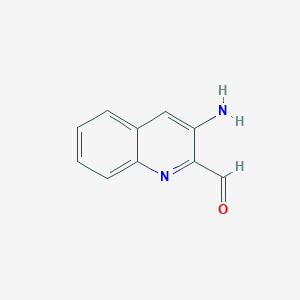
(R)-1-(3,5-Difluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(3,5-Difluorophényl)propan-1-amine est un composé d'amine chiral caractérisé par la présence d'un groupe difluorophényle attaché à un squelette de propan-1-amine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (R)-1-(3,5-Difluorophényl)propan-1-amine implique généralement les étapes suivantes :
Matière première : La synthèse commence par la sélection d'une matière première appropriée, telle que le 3,5-difluorobenzaldéhyde.
Amination réductrice : L'étape clé implique l'amination réductrice du 3,5-difluorobenzaldéhyde avec une source d'amine appropriée, telle que l'ammoniac ou un dérivé d'amine, en présence d'un agent réducteur comme le cyanoborohydrure de sodium.
Résolution chirale : Le mélange racémique obtenu est ensuite soumis à des techniques de résolution chirale, telles que la chromatographie ou la résolution enzymatique, pour obtenir l'énantiomère (R) souhaité.
Méthodes de production industrielle
Dans un cadre industriel, la production de (R)-1-(3,5-Difluorophényl)propan-1-amine peut impliquer des procédés d'amination réductrice à grande échelle, suivis de méthodes de résolution chirale efficaces pour assurer un rendement et une pureté élevés de l'énantiomère (R).
Analyse Des Réactions Chimiques
Types de réactions
(R)-1-(3,5-Difluorophényl)propan-1-amine subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des imines ou des oximes correspondantes.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés d'amine.
Substitution : Le groupe difluorophényle peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes ou les nucléophiles (par exemple, les réactifs de Grignard) sont utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'amine, imines, oximes et composés difluorophényles substitués.
Applications de la recherche scientifique
(R)-1-(3,5-Difluorophényl)propan-1-amine a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il est utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de (R)-1-(3,5-Difluorophényl)propan-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les effets du composé sont médiés par des voies qui impliquent la liaison à ces cibles, conduisant à une modulation de leur activité. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires et les voies précis impliqués.
Applications De Recherche Scientifique
®-1-(3,5-Difluorophenyl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(3,5-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-1-(3,5-Difluorophényl)propan-1-amine : L'énantiomère du composé, avec une stéréochimie différente.
1-(3,5-Difluorophényl)éthan-1-amine : Un composé structurellement similaire avec une chaîne carbonée plus courte.
1-(3,5-Difluorophényl)butan-1-amine : Un composé avec une chaîne carbonée plus longue.
Unicité
(R)-1-(3,5-Difluorophényl)propan-1-amine est unique en raison de sa configuration chirale spécifique, qui confère des propriétés chimiques et biologiques distinctes par rapport à son énantiomère et à d'autres composés similaires. Cette unicité en fait un composé précieux pour la recherche et les applications ciblées.
Propriétés
Formule moléculaire |
C9H11F2N |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
(1R)-1-(3,5-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |
Clé InChI |
PFFDHDIEJYLKMD-SECBINFHSA-N |
SMILES isomérique |
CC[C@H](C1=CC(=CC(=C1)F)F)N |
SMILES canonique |
CCC(C1=CC(=CC(=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



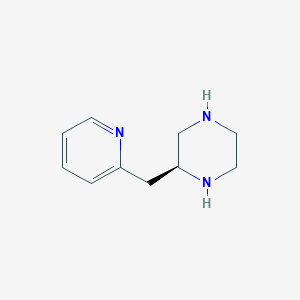
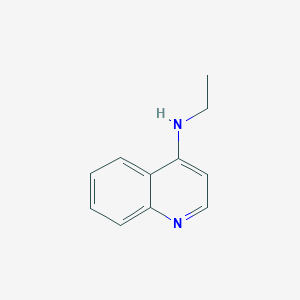
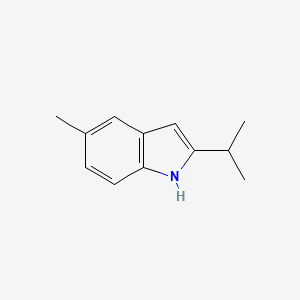

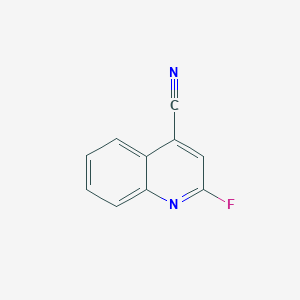
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)

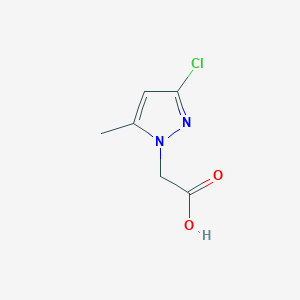


![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)

